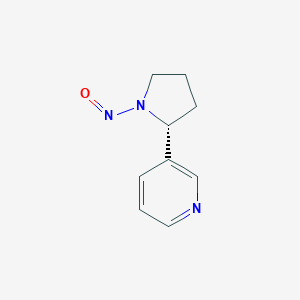

(R)-N'-Nitrosonornicotine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210619 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61601-78-3 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N'-Nitrosonornicotine Synthesis and Purification from Nornicotine: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified researchers only. (R)-N'-Nitrosonornicotine is a potent carcinogen and should only be handled in a properly equipped laboratory by trained personnel using strict safety protocols. The author and publisher disclaim any liability for injuries or damages resulting from the use of this information.

Executive Summary

This compound ((R)-NNN), a tobacco-specific nitrosamine (TSNA), is a significant procarcinogen formed from the nitrosation of nornicotine.[1][2] Its synthesis and purification are essential for toxicological studies, the development of analytical standards, and research into tobacco-related diseases. This guide provides a comprehensive technical framework for the synthesis of (R)-NNN from (R)-nornicotine and its subsequent purification. The narrative emphasizes the mechanistic rationale behind the experimental design, detailed step-by-step protocols, and robust analytical validation, ensuring scientific integrity and reproducibility.

The Chemistry of N-Nitrosation: A Mechanistic Perspective

The core of (R)-NNN synthesis lies in the N-nitrosation of the secondary amine in the pyrrolidine ring of nornicotine.[1][3] This electrophilic substitution reaction is typically achieved using a nitrosating agent generated in situ from sodium nitrite under acidic conditions.

Key Mechanistic Events:

-

Formation of Nitrous Acid: In an acidic environment, sodium nitrite (NaNO₂) reacts to form nitrous acid (HNO₂).

-

Generation of the Nitrosonium Ion: The nitrous acid is protonated and subsequently loses a water molecule to form the highly reactive nitrosonium ion (NO⁺), the primary electrophile in the reaction.[3]

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of (R)-nornicotine attacks the nitrosonium ion.

-

Deprotonation: The resulting intermediate is deprotonated to yield the stable this compound.

The reaction kinetics are highly dependent on pH, temperature, and the concentration of reactants. Careful control of these parameters is paramount to maximize yield and minimize the formation of byproducts.

Comprehensive Experimental Workflow

The synthesis and purification of (R)-NNN is a multi-stage process that demands precision at every step. The following diagram illustrates the logical flow from starting materials to the final, analytically pure compound.

Figure 1: A comprehensive workflow diagram illustrating the key stages in the synthesis, purification, and analysis of this compound.

Detailed Synthesis Protocol

This protocol is a synthesis of established methods and best practices.[4] Adherence to safety precautions is non-negotiable.

4.1. Materials & Reagents

| Reagent | Grade | Recommended Supplier |

| (R)-Nornicotine | ≥98% | Toronto Research Chemicals |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Sigma-Aldrich |

| Acetic Acid, Glacial | ACS Reagent | Fisher Scientific |

| Dichloromethane (DCM) | HPLC Grade | VWR |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific |

| Ammonium Sulfamate | ACS Reagent | Acros Organics |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve (R)-nornicotine in an aqueous solution of acetic acid. Cool the flask to 0-5°C using an ice-water bath.

-

Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the stirred nornicotine solution over 30-60 minutes, ensuring the temperature does not exceed 5°C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Quenching: To neutralize any excess nitrous acid, slowly add a saturated aqueous solution of ammonium sulfamate until gas evolution ceases.

-

Workup: Carefully neutralize the reaction mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Isolation of Crude Product: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-NNN as a yellow to orange oil.[5]

Purification via High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is critical to remove unreacted starting materials and byproducts. Preparative reversed-phase HPLC is the method of choice for obtaining high-purity (R)-NNN.

5.1. HPLC System and Parameters

| Parameter | Specification |

| Column | Preparative Reversed-Phase C18, 5-10 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized to separate (R)-NNN from impurities |

| Detection | UV at 254 nm |

| Flow Rate | Dependent on column dimensions |

5.2. Purification Protocol

-

Sample Preparation: Dissolve the crude (R)-NNN in a minimal volume of the initial mobile phase composition.

-

Injection and Fractionation: Inject the sample onto the equilibrated HPLC system. Collect fractions corresponding to the main peak absorbing at 254 nm.

-

Purity Analysis: Analyze the purity of each collected fraction using an analytical HPLC method.

-

Product Isolation: Pool the fractions with the desired purity (>99%). Remove the organic solvent by rotary evaporation and lyophilize to remove the aqueous component, yielding pure (R)-NNN.

Analytical Characterization and Quality Control

The identity and purity of the final product must be unequivocally confirmed.

-

Mass Spectrometry (MS): To confirm the molecular weight of (R)-NNN.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure. The spectra will show characteristic signals for the pyridine and pyrrolidine rings, as well as the presence of E/Z isomers due to restricted rotation around the N-N bond.

-

Analytical HPLC: To determine the final purity of the synthesized compound.

Safety and Handling Precautions

This compound is classified as a Group 1 carcinogen and must be handled with extreme caution.[3]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves at all times.[6]

-

Waste Disposal: All waste materials contaminated with (R)-NNN must be disposed of as hazardous carcinogenic waste according to institutional and governmental regulations.[5]

-

Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area, and follow established institutional procedures for cleaning up carcinogenic materials.[7]

References

-

Formation of NNN via N-nitrosation of nornicotine. (n.d.). ResearchGate. Retrieved from [Link]

- Gavilano, L. B., & Siminszky, B. (2006). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences, 103(42), 15545–15550.

-

N-NITROSONORNICOTINE. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

N-Nitrosonornicotine. (n.d.). In Wikipedia. Retrieved from [Link]

- Stepanov, I., Yershova, K., Carmella, S. G., Upadhyaya, P., & Hecht, S. S. (2022). Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. Chemical Research in Toxicology, 35(11), 2008–2015.

-

Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLCMS/. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

- Hecht, S. S., Ornaf, R. M., & Hoffmann, D. (1975). Determination of N'-nitrosonornicotine in tobacco by high speed liquid chromatography. Analytical Chemistry, 47(12), 2046–2048.

- Hecht, S. S., Ornaf, R. M., & Hoffmann, D. (1975). Determination of N'-nitrosonornicotine in tobacco by high speed liquid chromatography. Analytical Chemistry, 47(12), 2046-2048.

- Stepanov, I., Carmella, S. G., Han, S., & Hecht, S. S. (2006). Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Cancer Epidemiology, Biomarkers & Prevention, 15(1), 169–173.

- Hecht, S. S., Stepanov, I., & Wang, M. (2012). Recent Studies on the Endogenous Formation of N-Nitroso-Compounds. Recent Advances in N-nitroso Compounds Research, 7.

-

Formation of NNN in tobacco Nicotine demetylation is catalyzed by a... (n.d.). ResearchGate. Retrieved from [Link]

- Stepanov, I., Hecht, S. S., & Ramakrishnan, S. (2012). Nornicotine nitrosation in saliva and its relation to endogenous synthesis of N'-nitrosonornicotine in humans. Nicotine & Tobacco Research, 14(5), 615–621.

- Balbo, S., James-Yi, S., Johnson, C. S., O'Sullivan, M. G., Stepanov, I., Wang, M., ... & Hecht, S. S. (2013). (S)

-

N-Nitrosonornicotine. (n.d.). PubChem. Retrieved from [Link]

- Hecht, S. S., Ornaf, R. M., & Hoffmann, D. (1974). N'-nitrosonornicotine in tobacco. Science, 186(4160), 265–267.

- Stepanov, I., Carmella, S. G., Briggs, A., Hertsgaard, L., Lindgren, B., & Hecht, S. S. (2009). Evidence for endogenous formation of N′-nitrosonornicotine in some long-term nicotine patch users. Nicotine & Tobacco Research, 11(1), 71–78.

- Removal of Tobacco Specific Carcinogenic Nitrosamines in Mainstream Cigarette Smoke and Aqueous Solution: A Review. (2025). ACS Omega.

- Meger, M., Meger-Koss, M., & Scherer, G. (2004). Quantitation of N'-Nitrosonornicotine (NNN) in Smokers' Urine by Liquid Chromatography– Tandem Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 4. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. N-NITROSONORNICOTINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Metabolic activation pathway of (R)-N'-Nitrosonornicotine by cytochrome P450

An In-Depth Technical Guide to the Metabolic Activation Pathway of (R)-N'-Nitrosonornicotine by Cytochrome P450

Foreword

N'-Nitrosonornicotine (NNN), a prominent tobacco-specific nitrosamine (TSNA), is unequivocally classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2][3][4][5][6] Its presence in both smoked and smokeless tobacco products constitutes a significant risk factor for cancers of the esophagus, oral cavity, and pancreas.[4][6][7][8] The carcinogenicity of NNN is not inherent to the molecule itself but is contingent upon its metabolic activation into reactive electrophilic species. This bioactivation is primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[1][2][9][10] NNN exists as two stereoisomers, (S)-NNN and (R)-NNN, with the (S)-enantiomer being more abundant in tobacco products. However, both enantiomers are carcinogenic, and understanding their distinct metabolic fates is crucial. This guide provides a detailed technical exploration of the metabolic activation pathways of this compound, focusing on the enzymatic mechanisms, the formation of genotoxic intermediates, and the subsequent generation of DNA adducts that drive the initiation of cancer. We will delve into the specific roles of key CYP isoforms and present field-proven experimental methodologies for investigating these critical biotransformation processes.

The Core Mechanism: α-Hydroxylation as the Initiating Step

The bioactivation of (R)-NNN is initiated by a process known as α-hydroxylation, a Phase I metabolic reaction catalyzed by CYP enzymes.[11][12] This reaction involves the insertion of an oxygen atom from molecular oxygen into a C-H bond on a carbon atom adjacent (in the α-position) to the N-nitroso group.[4][7][10] For (R)-NNN, two primary α-hydroxylation pathways are of toxicological significance: 2'-hydroxylation and 5'-hydroxylation, both occurring on the pyrrolidine ring.[1][2][7][13][14]

The catalytic cycle of cytochrome P450 is a complex, multi-step process.[15][16] In essence, the enzyme's heme iron active site binds and activates molecular oxygen, generating a highly reactive iron(IV)-oxo species (Compound I).[1][2] This species is a powerful oxidant capable of abstracting a hydrogen atom from the substrate, (R)-NNN, followed by a "rebound" of a hydroxyl group to the resulting carbon radical, completing the hydroxylation.[1][17]

The initial products, α-hydroxyNNNs, are highly unstable and undergo spontaneous decomposition.[9] This decomposition involves ring-opening of the pyrrolidine moiety to yield highly reactive diazohydroxides, which are key intermediates.[1][2][9][10] These diazohydroxides can then lose water to form even more electrophilic alkyldiazonium ions, the ultimate carcinogenic species responsible for DNA damage.[1][2]

The 2'-Hydroxylation Pathway

In this pathway, the hydroxyl group is added to the 2'-carbon of the (R)-NNN pyrrolidine ring. Studies in rat models have shown that 2'-hydroxylation is the predominant metabolic pathway for the (R)-NNN enantiomer.[7][8] The resulting unstable intermediate, 2'-hydroxyNNN, decomposes to form the 4-(3-pyridyl)-4-oxobutyl diazonium ion. This electrophile is a potent DNA alkylating agent, leading to the formation of pyridyloxobutyl (POB)-DNA adducts.[1][18]

The 5'-Hydroxylation Pathway

Alternatively, hydroxylation can occur at the 5'-carbon. While 2'-hydroxylation is favored for (R)-NNN in some animal models, 5'-hydroxylation is a major activation pathway in human enzyme systems.[14][19] The 5'-hydroxyNNN intermediate breaks down to form a different diazohydroxide, which ultimately generates an electrophile that alkylates DNA to form pyridyl-N-pyrrolidinyl (py-py)-DNA adducts.[1][14][18]

Figure 1: Metabolic activation of (R)-NNN via competing P450-mediated pathways.

Key Enzymatic Players: The CYP2A Subfamily

While many CYP enzymes can metabolize xenobiotics, the activation of NNN is predominantly carried out by a specific subset, primarily within the CYP2A subfamily.[9][13][19] The expression levels and catalytic efficiencies of these enzymes in different tissues are a critical determinant of NNN's organ-specific carcinogenicity.

-

CYP2A6: This is the primary human hepatic enzyme responsible for the metabolism of nicotine and is also a key catalyst for NNN 5'-hydroxylation.[7][9][14][20] Its high expression in the liver makes it a major contributor to the systemic metabolic activation of NNN.

-

CYP2A13: In contrast to the liver-dominant CYP2A6, CYP2A13 is expressed at high levels in the human respiratory tract, including the nasal mucosa and lungs.[20][21] It is an exceptionally efficient catalyst for the α-hydroxylation of TSNAs, including NNN.[9][21][22][23] The presence of this highly active enzyme in the respiratory tract provides a direct mechanism for localized activation of inhaled NNN, linking it to cancers of the lung and nasal cavity.

-

CYP2A3 (Rat Model): In preclinical studies, the rat enzyme CYP2A3 is often investigated as an ortholog of the human CYP2A enzymes.[7] It is a proficient catalyst of NNN α-hydroxylation, and notably, it metabolizes (R)-NNN primarily via 2'-hydroxylation, with 5'-hydroxylation being a lesser pathway.[7]

The causality behind this enzymatic specificity lies in the three-dimensional structure of the enzyme's active site. The size, shape, and polarity of the active site cavity dictate how the (R)-NNN molecule can bind, positioning either the 2'- or 5'-carbon in close proximity to the reactive heme iron-oxo species for hydroxylation.

Table 1: Representative Kinetic Parameters for NNN Metabolism by CYP2A Enzymes

| Enzyme | Substrate | Pathway | Km (µM) | Vmax or kcat | Reference |

| Rat CYP2A3 | (R)-NNN | 2'-Hydroxylation | - | 3-fold > 5'-OH | [7] |

| Rat CYP2A3 | (R)-NNN | 5'-Hydroxylation | - | - | [7] |

| Rat CYP2A3 | Racemic NNN | α-Hydroxylation (Total) | ~7 | ~17 nmol/min/nmol | [7] |

| Human CYP2A6 | (S)-NNN | 5'-Hydroxylation | ~2.3 | ~1.0 min-1 | [24] |

| Human CYP2A13 | Racemic NNN | Metabolism | - | High Efficiency | [22] |

Note: Kinetic data for (R)-NNN specifically is limited in some public sources; data for racemic or (S)-NNN is often used as a proxy to demonstrate the high affinity and catalytic activity of these enzymes.

The Consequence: Formation of Genotoxic DNA Adducts

The ultimate molecular event that initiates carcinogenesis is the covalent binding of the electrophilic diazonium ions to the cellular DNA, forming DNA adducts.[1][2][4][25][26] These adducts disrupt the normal structure and function of DNA. If they are not removed by the cell's DNA repair machinery before cell division, they can cause mispairing of DNA bases during replication, leading to permanent mutations in the genetic code.[27] Mutations in critical genes, such as tumor suppressors (e.g., p53) or oncogenes (e.g., KRAS), can lead to uncontrolled cell growth and the development of cancer.

-

Pyridyloxobutyl (POB)-DNA Adducts: Resulting from the 2'-hydroxylation pathway, the 4-(3-pyridyl)-4-oxobutyl diazonium ion reacts with nucleophilic sites on DNA bases, particularly guanine and adenine.[18][26]

-

Pyridyl-N-pyrrolidinyl (py-py)-DNA Adducts: Resulting from the 5'-hydroxylation pathway, these adducts are considered highly significant in humans.[14] A key example is 2-(2-(3-pyridyl)-N-pyrrolidinyl)-2'-deoxyinosine (py-py-dI), which has been identified as a major adduct in human enzyme systems and in rats treated with NNN.[14][18]

The detection and quantification of these specific adducts in tissues serve as critical biomarkers of NNN exposure and metabolic activation, providing a direct link between the carcinogen and its biological effect.[27]

Experimental Protocols: A Self-Validating System for In Vitro Analysis

To study the metabolic activation of (R)-NNN with scientific integrity, it is essential to use robust, self-validating experimental systems. The following protocol outlines a standard in vitro method to characterize the metabolism of (R)-NNN by a specific recombinant human P450 enzyme and subsequently analyze the formation of DNA adducts.

Protocol: In Vitro Metabolism of (R)-NNN by Recombinant CYP2A13

Objective: To determine the metabolic profile and kinetic parameters of CYP2A13-catalyzed (R)-NNN hydroxylation.

Materials:

-

Recombinant human CYP2A13 and cytochrome P450 reductase (co-expressed in baculosomes or purified proteins).[9][23]

-

Dilauroyl-L-α-phosphatidylcholine (DLPC) for reconstitution.[9]

-

This compound (substrate).

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[9][23]

-

Potassium phosphate or Tris buffer (pH 7.4).

-

Acetonitrile (ACN) and formic acid for quenching and sample preparation.

-

Internal standards for LC-MS/MS analysis.

Procedure:

-

Enzyme Reconstitution (for purified proteins): On ice, combine purified CYP2A13, cytochrome P450 reductase, and DLPC in a molar ratio of approximately 1:2:150. Incubate on ice for 30-45 minutes to allow for the formation of functional proteoliposomes.[9] Dilute with buffer to the desired final enzyme concentration (e.g., 5-25 pmol).

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reconstituted enzyme system (or baculosomes), buffer, and a range of (R)-NNN concentrations (e.g., 0.5 µM to 200 µM) to determine kinetic parameters.[13] Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Start the reaction by adding the NADPH regenerating system. The total reaction volume is typically 100-200 µL.[9][13]

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard. This precipitates the proteins and halts enzymatic activity.

-

Sample Preparation: Centrifuge the quenched reactions at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant to an autosampler vial for analysis.

-

Analysis: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the formation of 2'-hydroxy and 5'-hydroxy metabolites.[9][22]

Trustworthiness Check: The protocol is validated by including negative controls (no NADPH, no enzyme) to ensure metabolite formation is enzyme- and cofactor-dependent. The use of a concentration gradient allows for the reliable calculation of Michaelis-Menten kinetics (Km and Vmax).

Protocol: Analysis of DNA Adduct Formation

Objective: To detect and quantify DNA adducts formed from the metabolic activation of (R)-NNN.

Procedure:

-

Adduct Formation: Set up a scaled-up version of the metabolism reaction from Protocol 4.1. Include calf thymus DNA (e.g., 1 mg/mL) in the incubation mixture.

-

DNA Isolation: After incubation, isolate the DNA from the reaction mixture using standard phenol-chloroform extraction or a commercial DNA isolation kit to remove proteins and other reaction components.

-

DNA Hydrolysis: Enzymatically digest the purified DNA to individual 2'-deoxynucleosides. This is typically a multi-step process using enzymes like nuclease P1 followed by alkaline phosphatase.

-

Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside digest and enrich for the DNA adducts.

-

Analysis: Utilize a highly sensitive LC-MS/MS method for the detection and quantification of specific adducts (e.g., py-py-dI).[14][28][29] Quantification is achieved by comparing the signal to that of a known amount of a stable isotope-labeled synthetic standard.

Sources

- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Specificity of cytochrome P450 2A3-catalyzed alpha-hydroxylation of N'-nitrosonornicotine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of N'-nitrosonornicotine enantiomers by cultured rat esophagus and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. figshare.com [figshare.com]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 12. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study [mdpi.com]

- 18. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inactivation of CYP2A6 and CYP2A13 during nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nicotine Inhibits the Cytotoxicity and Genotoxicity of NNK Mediated by CYP2A13 in BEAS-2B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The inhibition of cytochrome P450 2A13-catalyzed NNK metabolism by NAT, NAB and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Identification of an N’-Nitrosonornicotine-specific Deoxyadenosine Adduct in Rat Liver and Lung DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-N'-Nitrosonornicotine DNA Adduct Formation and Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[1][2] Found in a variety of tobacco products, NNN is a significant etiological agent in cancers of the esophagus, oral cavity, and pancreas.[3][4][5] NNN exists as two enantiomers, (R)- and (S)-NNN, with (S)-NNN exhibiting stronger carcinogenic activity in some animal models.[1] However, both enantiomers contribute to the genotoxic burden of tobacco use. This guide will focus on the (R)-NNN enantiomer, detailing its metabolic activation, the subsequent formation of DNA adducts, and the cellular mechanisms that attempt to repair this damage. Understanding these processes is critical for developing effective strategies for cancer prevention and therapy.

PART 1: Metabolic Activation of (R)-N'-Nitrosonornicotine

The carcinogenicity of NNN is not inherent to the molecule itself but is a consequence of its metabolic activation into reactive electrophiles.[1] This bioactivation is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and other tissues.[6][7][8]

The Role of Cytochrome P450 Enzymes

CYP enzymes, particularly those in the CYP2A and CYP3A families, are instrumental in the oxidative metabolism of NNN.[9][10] The primary routes of metabolic activation for NNN are α-hydroxylation at the 2'- and 5'-positions of the pyrrolidine ring.[1][11]

-

2'-Hydroxylation: This pathway leads to the formation of an unstable intermediate that spontaneously decomposes to generate a pyridyloxobutyl (POB) diazonium ion. This highly reactive electrophile can then attack nucleophilic sites on DNA bases.[1][11]

-

5'-Hydroxylation: This pathway results in the formation of another unstable intermediate which, upon decomposition, generates electrophiles that can also react with DNA to form pyridyl-N-pyrrolidinyl (py-py) DNA adducts.[1][11][12]

Theoretical calculations suggest that for (R)-NNN, the 5'-hydroxylation pathway has a slightly lower energy barrier, indicating it may be a favored route of activation.[11] In human liver enzyme systems, (S)-NNN tends to form more py-py adducts via 5'-hydroxylation, a process in which CYP2A6 plays a crucial role.[12]

Caption: Metabolic activation of (R)-NNN via cytochrome P450-mediated α-hydroxylation.

PART 2: Formation of (R)-NNN-DNA Adducts

The electrophilic intermediates generated from NNN metabolism react with DNA to form covalent adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations that can initiate carcinogenesis.[1][4]

Major Classes of NNN-DNA Adducts

Two primary classes of DNA adducts are formed from NNN:

-

Pyridyloxobutyl (POB) DNA Adducts: Arising from the 2'-hydroxylation pathway, these adducts can form at various positions on DNA bases, including the O6-position of guanine (O6-pobG), which is a highly mutagenic lesion.[13][14] Other POB adducts include those formed with thymine and cytosine.[14]

-

Pyridyl-N-pyrrolidinyl (Py-Py) DNA Adducts: Resulting from the 5'-hydroxylation pathway, these adducts have also been identified in tissues of animals treated with NNN.[12] The formation of 2-[2-(3-pyridyl)-N-pyrrolidinyl]-2'-deoxyinosine (py-py-dI) has been shown to be a major DNA adduct resulting from NNN metabolism by human enzymes.[12]

Studies have also identified NNN-derived adducts with deoxyadenosine and thymidine, providing a more complete picture of the DNA damage landscape induced by this carcinogen.[15]

| Adduct Type | Precursor Pathway | Key Examples | Significance |

| Pyridyloxobutyl (POB) | 2'-Hydroxylation | O6-pobG, O2-POB-Thd | Highly mutagenic, associated with G to A transitions.[13][16] |

| Pyridyl-N-pyrrolidinyl (Py-Py) | 5'-Hydroxylation | py-py-dI | Major adduct from NNN metabolism by human enzymes.[12] |

PART 3: Cellular DNA Repair Mechanisms

Cells possess a sophisticated network of DNA repair pathways to counteract the damaging effects of agents like NNN. The persistence of DNA adducts is a critical determinant of carcinogenic outcome, and the efficiency of these repair systems is paramount.

Key Repair Pathways for NNN-DNA Adducts

-

O6-Alkylguanine-DNA Alkyltransferase (AGT): This protein plays a crucial role in repairing O6-alkylguanine adducts, including the highly mutagenic O6-pobG.[13][16] AGT directly transfers the alkyl group from the guanine base to a cysteine residue in its active site. This is a stoichiometric, "suicide" reaction, as the protein is inactivated after a single repair event and subsequently degraded.[13][16] The constitutive levels of AGT in a cell are therefore a critical factor in its ability to repair this type of damage.[16]

-

Base Excision Repair (BER): BER is responsible for removing smaller, non-helix-distorting base lesions. While its specific role in the repair of all NNN-derived adducts is still under investigation, it is a key pathway for many types of alkylation damage.[9][17]

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove bulky, helix-distorting adducts.[17] The potential for NER to repair certain POB adducts is an area of active research.[17]

The interplay between the rate of adduct formation and the capacity of these repair pathways ultimately determines the level of persistent DNA damage and, consequently, the risk of mutation and cancer initiation. Some studies suggest that certain POB adducts, such as O2-POB-dT, are repaired inefficiently in human cells.[17]

Caption: Overview of DNA repair pathways for (R)-NNN-induced adducts.

PART 4: Methodologies for Detection and Quantification

The ability to accurately detect and quantify NNN-DNA adducts is essential for both mechanistic studies and for developing biomarkers of tobacco-related cancer risk.

Experimental Protocols

1. Sample Preparation for NNN-DNA Adduct Analysis:

A typical workflow involves the extraction of DNA from tissues or cells of interest, followed by enzymatic hydrolysis to release the adducted nucleosides.

-

Step 1: DNA Extraction: Utilize standard phenol-chloroform extraction or commercially available kits to isolate high-purity DNA.

-

Step 2: Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Step 3: Solid-Phase Extraction (SPE): Purify the digest to enrich for the adducts of interest and remove interfering compounds.[18]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for the sensitive and specific quantification of DNA adducts.[15][19]

-

Step 1: Chromatographic Separation: Employ a reverse-phase HPLC column to separate the various nucleosides and adducts in the hydrolyzed DNA sample.[19]

-

Step 2: Mass Spectrometric Detection: Use a tandem mass spectrometer operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the adduct, fragmenting it, and monitoring a specific product ion. This provides a high degree of specificity and sensitivity.[15][18]

-

Step 3: Quantification: Use stable isotope-labeled internal standards to accurately quantify the amount of each adduct present in the sample.[19]

Conclusion and Future Directions

The formation of DNA adducts by this compound is a critical initiating event in tobacco-related carcinogenesis.[4] A thorough understanding of its metabolic activation by cytochrome P450 enzymes and the subsequent DNA damage is fundamental.[1][11] Equally important is elucidating the mechanisms of cellular DNA repair that combat this genotoxic threat.[13][20] The balance between adduct formation and repair dictates the likelihood of mutations that can drive malignant transformation.[16]

Future research should focus on:

-

Further characterizing the full spectrum of NNN-DNA adducts and their relative mutagenic potential.

-

Investigating inter-individual variability in CYP enzyme activity and DNA repair capacity as modifiers of cancer risk.

-

Developing more sensitive and high-throughput methods for adduct detection to serve as robust biomarkers for early cancer detection and risk assessment.

By advancing our knowledge in these areas, we can pave the way for novel preventative and therapeutic strategies to mitigate the profound health burden of tobacco use.

References

- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019-01-09). PMC.

- Genotoxicity and Repair of Tobacco-Specific Nitrosamine DNA Adducts. Grantome.

- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022-05-04).

- The Repair of the Tobacco Specific Nitrosamine Derived Adduct O6-[4-Oxo-4-(3-pyridyl)butyl]guanine by O6-Alkylguanine-DNA Alkyltransferase Variants. Chemical Research in Toxicology.

- Mechanism of metabolic activation of NNN and the formation of DNA adducts.

- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI.

- Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA. (2008-10-23). PMC.

- DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in R

- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. (2019-01-09). PubMed.

- Computational Insight into the Activation Mechanism of Carcinogenic N′-Nitrosonornicotine (NNN) Catalyzed by Cytochrome P450.

- Tobacco Smoke Carcinogens Induce DNA Repair Machinery Function Loss: Protection by Carbon Nanotubes. (2020-10-22). Asian Pacific Journal of Cancer Prevention.

- DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P

- Cytochrome P450 2A-Catalyzed Metabolic Activation of Structurally Similar Carcinogenic Nitrosamines: N' -Nitrosonornicotine Enantiomers, N -Nitrosopiperidine, and N- Nitrosopyrrolidine. (2025-08-06).

- Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022-05-04). MDPI.

- Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism. (2024-11-13). PMC.

- Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. NIH.

- Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. Semantic Scholar.

- Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. (2016-08-26). PMC.

- Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. (2014-05-14). DASH (Harvard).

- DNA adduct formation from tobacco-specific N-nitrosamines. (1999-01-01). PubMed.

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI.

- Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. (2012-07-01). PMC.

- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (2015-08-20). PMC.

- Determination of N‐nitrosonornicotine (NNN) in Smokeless Tobacco and Tobacco Filler by HPLC MS/MS. FDA.

- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023-05-15). MDPI.

Sources

- 1. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 7. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Adduct Formation from Metabolic 5'-Hydroxylation of the Tobacco-Specific Carcinogen N'-Nitrosonornicotine in Human Enzyme Systems and in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genotoxicity and Repair of Tobacco-Specific Nitrosamine DNA Adducts - Thomas Spratt [grantome.com]

- 18. Detection and Quantitation of N′-Nitrosonornicotine in Human Toenails by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. fda.gov [fda.gov]

- 20. journal.waocp.org [journal.waocp.org]

Stereospecific Synthesis of (R)- and (S)-N'-Nitrosonornicotine: A Technical Guide for Research Professionals

Introduction

N'-Nitrosonornicotine (NNN) is a potent tobacco-specific nitrosamine (TSNA) classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC).[1][2] It is formed by the nitrosation of nornicotine, a secondary amine alkaloid derived from nicotine, during the curing, processing, and burning of tobacco.[2][3] The NNN molecule possesses a chiral center at the 2'-position of the pyrrolidine ring, resulting in the existence of two enantiomers: (S)-NNN and (R)-NNN.

Extensive research has demonstrated a significant difference in the carcinogenic potential of these enantiomers. (S)-NNN, the predominant form found in tobacco products, exhibits significantly higher tumorigenic potency in animal models, particularly for oral and esophageal cancers, compared to its (R)-counterpart.[4][5][6] Furthermore, (R)-NNN has been shown to synergistically enhance the carcinogenicity of (S)-NNN.[4] This stereospecificity in biological activity underscores the critical need for enantiomerically pure (R)- and (S)-NNN for toxicological studies, metabolic research, and the development of analytical standards.

This in-depth technical guide provides a comprehensive overview of the stereospecific synthesis of (R)- and (S)-N'-Nitrosonornicotine. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and analytical validation methods.

The Synthetic Imperative: Starting with Enantiopure Nornicotine

The cornerstone of stereospecific NNN synthesis is the availability of optically pure (R)- and (S)-nornicotine precursors. The nitrosation step itself does not introduce chirality; therefore, the stereochemistry of the final NNN product is dictated entirely by the starting nornicotine enantiomer. Several methods for obtaining enantiomerically pure nornicotine have been reported, primarily involving the resolution of racemic nornicotine or asymmetric synthesis.

Resolution of Racemic Nornicotine

A common and effective strategy involves the synthesis of racemic nornicotine followed by chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated diastereomeric salts yields the desired nornicotine enantiomers.

A well-established method utilizes chiral acids like (-)-O,O'-di-p-toluoyl-L-tartaric acid (L-PTTA) for the resolution of racemic amines.[7] More recent approaches have also demonstrated the successful use of N-lauroyl-(R)-alanine for the enantioseparation of nornicotine.[8]

Asymmetric Synthesis of Nornicotine

Alternatively, asymmetric synthesis provides a direct route to enantiomerically enriched nornicotine. These methods often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For instance, a two-step procedure involving the condensation of 3-(aminomethyl)pyridine with a chiral pinanone derivative, followed by enantioselective alkylation and ring closure, has been reported to produce nornicotine enantiomers with excellent enantiomeric excess.[9]

The Core Reaction: Nitrosation of Chiral Nornicotine

The conversion of enantiopure nornicotine to NNN is achieved through N-nitrosation, a reaction between a secondary amine and a nitrosating agent.

Mechanism of Nitrosation

The nitrosation of secondary amines is a well-understood electrophilic substitution reaction.[10][11] Under acidic conditions, a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂), forms the highly electrophilic nitrosonium ion (NO⁺).[11][12] The lone pair of electrons on the nitrogen atom of the nornicotine's pyrrolidine ring acts as a nucleophile, attacking the nitrosonium ion. Subsequent deprotonation of the resulting N-nitrosammonium ion by a weak base (like water) yields the stable N-nitrosamine, N'-nitrosonornicotine.[11]

Experimental Protocol: Stereospecific Nitrosation

The following protocol is a generalized procedure based on established methods for the nitrosation of nornicotine enantiomers.[4]

Materials:

-

(R)- or (S)-Nornicotine

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid (or other suitable acid)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Dissolve a known quantity of the nornicotine enantiomer in deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in deionized water to the cooled nornicotine solution while maintaining the temperature.

-

Acidify the reaction mixture by the dropwise addition of acetic acid. The pH should be carefully monitored and maintained in the acidic range to facilitate the formation of the nitrosonium ion.

-

Stir the reaction mixture at 0-5 °C for a specified period (e.g., 1-2 hours).

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude (R)- or (S)-N'-Nitrosonornicotine.

Causality Behind Experimental Choices:

-

Low Temperature (0-5 °C): The nitrosation reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, minimize side reactions, and prevent the decomposition of unstable intermediates.[11]

-

Acidic Conditions: An acidic environment is essential for the in situ generation of nitrous acid from sodium nitrite, which is the precursor to the reactive nitrosonium ion electrophile.[11][13]

-

Stepwise Addition: Slow, controlled addition of reagents ensures a homogeneous reaction and prevents localized overheating.

-

Aqueous Workup with Bicarbonate: This step neutralizes the excess acid and quenches the reaction.

-

Extraction with an Organic Solvent: NNN is an organic compound with greater solubility in organic solvents like DCM than in water, allowing for its efficient separation from the aqueous reaction medium.

Purification of NNN Enantiomers

The crude NNN product typically requires purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a standard and effective method for this purpose.[4] A solvent system of increasing polarity (e.g., a gradient of methanol in dichloromethane) is commonly used to elute the desired NNN enantiomer.

Analytical Validation: Confirming Identity, Purity, and Stereochemistry

Rigorous analytical validation is paramount to ensure the synthesized NNN enantiomers are of high purity and possess the correct stereochemical configuration. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized NNN. The spectra of (R)- and (S)-NNN are identical to that of racemic NNN.[4] The key is to verify the presence of all expected signals and the absence of impurities.

Mass Spectrometry (MS):

-

MS is used to determine the molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Chiral Purity Determination

The enantiomeric excess (e.e.) of the synthesized (R)- and (S)-NNN must be determined to confirm the success of the stereospecific synthesis. This is achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC):

-

Chiral HPLC is the most widely used technique for separating enantiomers.[14][][16][17][18] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.[16] By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Chiral Supercritical Fluid Chromatography (SFC):

-

SFC is another powerful technique for chiral separations, often offering faster analysis times and higher efficiency than HPLC.[][19] SFC coupled with tandem mass spectrometry (SFC-MS/MS) provides excellent sensitivity and selectivity for the analysis of NNN enantiomers.[19]

Chiral Gas Chromatography (GC):

-

Chiral GC with a nitrosamine-selective detector has also been successfully employed to determine the enantiomeric composition of NNN in various samples.[3][5]

Quantitative Data Summary

| Parameter | Technique | Expected Outcome |

| Identity Confirmation | ¹H & ¹³C NMR | Spectra consistent with NNN structure. |

| Mass Spectrometry | Molecular ion peak corresponding to C₉H₁₁N₃O. | |

| Chemical Purity | HPLC-UV | >99% purity. |

| Enantiomeric Purity | Chiral HPLC/SFC/GC | >99% enantiomeric excess (e.e.). |

| Specific Rotation | Polarimetry | Specific rotation values consistent with literature for the pure enantiomer. |

Conclusion

The stereospecific synthesis of (R)- and (S)-N'-Nitrosonornicotine is a critical capability for advancing research into the mechanisms of tobacco-related carcinogenesis. The successful synthesis hinges on the acquisition of enantiomerically pure nornicotine precursors, followed by a controlled N-nitrosation reaction. Meticulous purification and comprehensive analytical validation using a suite of spectroscopic and chiral chromatographic techniques are essential to ensure the final products are of the requisite identity, purity, and stereochemical integrity for use in sensitive biological and toxicological assays. This guide provides the foundational knowledge and procedural framework to empower researchers in this important field of study.

References

- Hecht, S. S., Stepanov, I., & Wang, M. (n.d.). 7 Recent Studies on the Endogenous Formation of N-Nitroso-Compounds.

-

Balbo, S., James-Yi, S., Johnson, C. S., O'Sullivan, M. G., Stepanov, I., Wang, M., ... & Hecht, S. S. (2013). (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 34(9), 2178-2183. Retrieved from [Link]

-

Jadhav, S. B., Shringare, S. N., & Vanamore, S. S. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Chromatographia, 71(1-2), 135-139. Retrieved from [Link]

-

ChemTutorDerek. (2012, July 17). Stereochemistry - A Simple Trick for Determining R and S [Video]. YouTube. Retrieved from [Link]

-

Hecht, S. S., Chen, C. B., Dong, M., Ornaf, R. M., Hoffmann, D., & Tso, T. C. (1977). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. Journal of the National Cancer Institute, 59(2), 407-411. Retrieved from [Link]

-

Seeman, J. I., Chavdarian, C. G., & Secor, H. V. (1985). Synthesis of the enantiomers of nornicotine. The Journal of Organic Chemistry, 50(26), 5419-5421. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 21.10: Nitrosation of Amines. Retrieved from [Link]

-

Tang, G., Liu, C., Zhang, J., Song, Y., Jia, C., & Li, H. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A, 1641, 461971. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Tor-Albright, K. A., & Hicks, F. A. (2016). Synthesis and resolution of nicotine. U.S. Patent Application No. 15/148,806.

-

Wikipedia. (n.d.). N-Nitrosonornicotine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Nitrosamine formation mechanism from Nitrates and Amines. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]

-

Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(10). Retrieved from [Link]

-

Taylor & Francis. (n.d.). N-Nitrosonornicotine – Knowledge and References. Retrieved from [Link]

-

Crooks, P. A., Bardo, M. T., & Dwoskin, L. P. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS Journal, 7(3), E693-E699. Retrieved from [Link]

-

Lao, Y., Yu, N., Kassie, F., Villalta, P. W., & Hecht, S. S. (2017). Analysis of N'-nitrosonornicotine Enantiomers in Human Urine by Chiral Stationary Phase Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry. Journal of Chromatography B, 1046, 122-128. Retrieved from [Link]

-

ResearchGate. (2009). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

-

Amin, S., Desai, D., Hecht, S. S., & Hoffmann, D. (1996). Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. Critical Reviews in Toxicology, 26(2), 139-147. Retrieved from [Link]

-

Kaczmarek, K., Figaszewski, M., & Chrzanowski, W. (2021). Efficient Method of (S)-Nicotine Synthesis. Molecules, 26(24), 7564. Retrieved from [Link]

-

Cabezas, C., Basterretxea, F. J., & Alonso, J. L. (2022). Rotational spectroscopic study and astronomical search for propiolamide in Sgr B2(N). Astronomy & Astrophysics, 664, A171. Retrieved from [Link]

-

De Martino, M., D'Urso, A., & Riguera, R. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(18), 3249. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

-

Agarthimoole, R. K., et al. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine. International Journal of Organic Chemistry, 12(4), 189-200. Retrieved from [Link]

-

Weyer, L. G., & Lo, S.-C. (2002). Spectra–Structure Correlations in the Near-infrared. Handbook of Vibrational Spectroscopy. Retrieved from [Link]

-

Wu, W., & Ashley, D. L. (2000). Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco. Carcinogenesis, 21(4), 839-843. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. Retrieved from [Link]

-

Reddy, B. R., & Reddy, K. R. (2018). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 11(11), 4885-4889. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, September 24). Unknown Organic Spectra Experiment Part 2 Solving an Example Unknown [Video]. YouTube. Retrieved from [Link]

-

Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 482. Retrieved from [Link]

-

Stepanov, I., & Hecht, S. S. (2012). Levels of (S)-N'-nitrosonornicotine in U.S. tobacco products. Nicotine & Tobacco Research, 14(12), 1453-1458. Retrieved from [Link]

-

Balbo, S., et al. (2013). (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats. Carcinogenesis, 34(9), 2178-2183. Retrieved from [Link]

Sources

- 1. dfg.de [dfg.de]

- 2. N-Nitrosonornicotine - Wikipedia [en.wikipedia.org]

- 3. Enantiomeric composition of N'-nitrosonornicotine and N'-nitrosoanatabine in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-N′-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. (S)-N'-Nitrosonornicotine, a constituent of smokeless tobacco, is a powerful oral cavity carcinogen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

- 8. Efficient Method of (S)-Nicotine Synthesis [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 12. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. mdpi.com [mdpi.com]

- 18. rjptonline.org [rjptonline.org]

- 19. Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Properties and Toxicological Profile of (R)-N'-Nitrosonornicotine

Abstract

(R)-N'-Nitrosonornicotine ((R)-NNN) is a naturally occurring enantiomer of the tobacco-specific nitrosamine N'-Nitrosonornicotine (NNN).[1] Classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), NNN is a significant contributor to the carcinogenic properties of tobacco products.[2][3] This technical guide provides a comprehensive overview of the biological properties and toxicological profile of the (R)-enantiomer of NNN. It delves into its physicochemical characteristics, metabolic activation and detoxification pathways, mechanisms of carcinogenesis with a focus on DNA adduct formation, and its comparative toxicology with the more potent (S)-enantiomer. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, cancer research, and tobacco product regulation.

Introduction

N'-Nitrosonornicotine (NNN) is a potent procarcinogen found in a variety of tobacco products, formed from the nitrosation of nornicotine during the curing and processing of tobacco leaves.[2][4] NNN exists as a racemic mixture of two enantiomers: (R)-NNN and (S)-NNN. While both are carcinogenic, studies have demonstrated that (S)-NNN exhibits greater carcinogenic potency, particularly for oral cavity tumors in animal models.[3][5] However, (R)-NNN also contributes to the overall carcinogenicity of tobacco products and its distinct biological properties and toxicological profile warrant detailed investigation. Understanding the stereospecific differences in metabolism and carcinogenic activity between the NNN enantiomers is crucial for accurate risk assessment and the development of effective cancer prevention strategies.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of (R)-NNN is fundamental for its analysis and toxicological evaluation.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O | [6] |

| Molecular Weight | 177.20 g/mol | [6] |

| Appearance | Light-yellow oily liquid that solidifies upon cooling | [2][7] |

| Melting Point | 47 °C | [2][4] |

| Boiling Point | 154 °C at 0.2 mm Hg | [2][8] |

| CAS Number | 61601-78-3 | [6] |

| IUPAC Name | 3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | [6] |

Metabolic Activation and Detoxification

The carcinogenicity of (R)-NNN is contingent upon its metabolic activation to electrophilic intermediates that can bind to cellular macromolecules, primarily DNA. This bioactivation is predominantly catalyzed by Cytochrome P450 (CYP) enzymes.

Metabolic Activation Pathways

The primary pathways for the metabolic activation of NNN involve α-hydroxylation at the 2'- and 5'-positions of the pyrrolidine ring.[3]

-

2'-Hydroxylation: This pathway is considered to be the more critical route for the carcinogenicity of NNN in rat esophagus and oral cavity.[3] It leads to the formation of an unstable α-hydroxy-nitrosamine, which spontaneously decomposes to form a reactive pyridyloxobutyl (POB) diazohydroxide. This intermediate can then alkylate DNA, forming POB-DNA adducts.[3]

-

5'-Hydroxylation: This pathway is more prevalent in non-primate animals and leads to the formation of different reactive intermediates that can also form DNA adducts.[3]

The stereochemistry of NNN significantly influences its metabolism. Studies have shown that (S)-NNN is a better substrate for 2'-hydroxylation by rat esophageal microsomes, which is consistent with its higher carcinogenicity in that tissue.[3] Conversely, (R)-NNN has been shown to have a different metabolic profile, which may contribute to its distinct target organ specificity.

Caption: Metabolic activation of (R)-NNN via cytochrome P450-mediated hydroxylation.

Detoxification Pathways

In addition to activation, (R)-NNN can undergo detoxification reactions, leading to the formation of less toxic metabolites that are more readily excreted. One significant detoxification pathway is pyridine N-oxidation, which is also catalyzed by CYP enzymes. The balance between metabolic activation and detoxification is a critical determinant of the ultimate carcinogenic potency of (R)-NNN.

Toxicological Profile: Carcinogenesis and DNA Adduct Formation

The hallmark of (R)-NNN's toxicity is its ability to induce cancer. This is a direct consequence of the formation of DNA adducts following its metabolic activation.

Carcinogenicity

Animal studies have demonstrated that NNN is a potent carcinogen, inducing tumors in the esophagus, nasal cavity, and oral cavity of rats.[4] While (S)-NNN is generally more carcinogenic, (R)-NNN also exhibits significant carcinogenic activity. The carcinogenic potency of (R)-NNN is tissue- and species-dependent, reflecting differences in metabolic activation pathways.

DNA Adduct Formation

The covalent binding of reactive metabolites of (R)-NNN to DNA results in the formation of various DNA adducts. These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations in critical genes and ultimately initiating the process of carcinogenesis.

The primary DNA adducts formed from the 2'-hydroxylation pathway are pyridyloxobutyl (POB) adducts. Quantitative analysis of these adducts in various tissues provides a direct measure of the extent of metabolic activation and DNA damage.

Table 2: Levels of Total POB-DNA Adducts in Tissues of F344 Rats Treated with (R)-NNN or (S)-NNN

| Tissue | (R)-NNN (fmol/mg DNA) | (S)-NNN (fmol/mg DNA) | Source |

| Esophageal Mucosa | Lower | Higher | [3] |

| Oral Mucosa | Lower | Higher | [3] |

| Nasal Respiratory Mucosa | Higher | Lower | [3] |

| Nasal Olfactory Mucosa | Higher | Lower | [3] |

| Liver | Lower | Higher | [3] |

| Lung | Higher | Lower | [3] |

These data highlight the stereospecificity of NNN-induced DNA damage, with (S)-NNN generally leading to higher adduct levels in the esophagus and oral cavity, while (R)-NNN produces more adducts in the nasal mucosa and lung of rats.[3]

Experimental Protocols

Analysis of (R)-NNN-Induced DNA Adducts by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of POB-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow:

Caption: General workflow for the analysis of DNA adducts by LC-MS/MS.

Step-by-Step Methodology:

-

DNA Isolation: Isolate genomic DNA from tissues of interest using standard phenol-chloroform extraction or commercially available kits.

-

Enzymatic Digestion: Digest the isolated DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.[9]

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-POB-dG) to the digested sample to correct for variations in sample processing and instrument response.

-

Solid-Phase Extraction (SPE): Purify and enrich the DNA adducts from the complex biological matrix using a C18 SPE cartridge.

-

LC-MS/MS Analysis:

-

Inject the purified sample onto a reverse-phase HPLC column (e.g., C18) for separation of the adducts from normal nucleosides.[10]

-

Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for highly specific and sensitive detection and quantification of the target DNA adducts.[9]

-

In Vitro Metabolism of (R)-NNN using Human Liver Microsomes

This protocol describes a method to investigate the metabolism of (R)-NNN using human liver microsomes, which are a rich source of CYP enzymes.

Step-by-Step Methodology:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing:

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.

-

Metabolite Analysis: Analyze the supernatant for the presence of (R)-NNN metabolites using LC-MS/MS. By comparing the retention times and mass spectra to those of authentic standards, specific metabolites can be identified and quantified.

Conclusion

This compound is a significant tobacco-specific carcinogen with a distinct toxicological profile compared to its (S)-enantiomer. Its carcinogenicity is driven by metabolic activation via cytochrome P450 enzymes, leading to the formation of DNA adducts that can initiate cancer. The stereospecific differences in metabolism and DNA adduct formation between (R)-NNN and (S)-NNN underscore the importance of considering the enantiomeric composition of NNN in toxicological risk assessments of tobacco products. Further research into the specific CYP isozymes involved in (R)-NNN metabolism and the repair of (R)-NNN-induced DNA adducts will provide a more complete understanding of its carcinogenic mechanism and may inform strategies for reducing the health risks associated with tobacco use.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12087452, this compound. [Link].

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. N'-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100E. Lyon (FR): International Agency for Research on Cancer; 2012.

-

Grokipedia. N-Nitrosonornicotine. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12613538, N-Nitrosonornicotine. [Link].

- Wang, L., et al. (2019). Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N'-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study. International journal of molecular sciences, 20(2), 349.

-

WhyQuit. N-Nitrosonornicotine CAS No. 16543-55-8. [Link].

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). [Link].

-

Graphviz. DOT Language. [Link].

- Wang, Y., et al. (2013). Liquid chromatography-tandem mass spectrometry for the quantification of tobacco-specific nitrosamine-induced DNA adducts in mammalian cells. Analytical chemistry, 85(15), 7247–7254.

-

YouTube. Graphviz tutorial. (2021). [Link].

-

Sketchviz. Graphviz Examples and Tutorial. [Link].

-

Veeprho. N'-Nitrosonornicotine(NNN) | CAS 80508-23-2. [Link].

-

YouTube. Graphviz and dot: Generating Diagrams with Code. (2022). [Link].

- Parkinson, A., et al. (2018). In vitro inhibition and induction of human liver cytochrome P450 enzymes by NTBC and its metabolism in human liver microsomes. Xenobiotica, 48(11), 1109-1120.

-

SynZeal. NNN (N'-nitrosonornicotine) | 80508-23-2. [Link].

- Rieger, R., et al. (2022). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of toxicology, 96(8), 2269–2280.

- An, Y., et al. (2023). An LC-MS/MS method for the quantification of tobacco-specific carcinogen protein adducts. bioRxiv.

- Bartsch, H., et al. (1982). Quantitative comparisons between carcinogenicity, mutagenicity and electrophilicity of direct-acting N-nitroso compounds and other alkylating agents.

- Gu, J. (Ed.). (2021). Cytochrome P450: In Vitro Methods and Protocols. Humana Press.

- Bellamri, M., et al. (2006). Methods for aromatic and heterocyclic amine carcinogen-DNA adduct analysis by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 843(1), 111–120.

-

DOKUMEN.PUB. Cytochrome P450: In Vitro Methods and Protocols (Methods in Pharmacology and Toxicology). [Link].

- Phillips, I. R., & Shephard, E. A. (Eds.). (2006). Cytochrome P450 protocols (2nd ed.). Humana Press.

-

National Library of Medicine. Cytochrome P450 : in vitro methods and protocols. [Link].

- Li, Z., et al. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California.

- Pizzo, F., et al. (2016). Quantitative and qualitative models for carcinogenicity prediction for non-congeneric chemicals using CP ANN method for regulatory uses. SAR and QSAR in environmental research, 27(1), 1–21.

- Roy, K., et al. (2023). Predicting Dose-Dependent Carcinogenicity of Chemical Mixtures Using a Novel Hybrid Neural Network Framework and Mathematical Approach. International journal of molecular sciences, 24(13), 10931.

- Van der Laan, J. W., et al. (2016). Prediction of carcinogenic potential of chemicals using repeated-dose (13-week) toxicity data. Regulatory toxicology and pharmacology : RTP, 81, 193–200.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Metabolic Activation and Carcinogenesis of Tobacco-Specific Nitrosamine N’-Nitrosonornicotine (NNN): A Density Function Theory and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. whyquit.com [whyquit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C9H11N3O | CID 12087452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Nitrosonornicotine | C9H11N3O | CID 12613538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. xenotech.com [xenotech.com]

- 12. dokumen.pub [dokumen.pub]

Discovery and History of (R)-N'-Nitrosonornicotine as a Tobacco-Specific Nitrosamine

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of N'-Nitrosonornicotine (NNN), a potent carcinogen classified as a tobacco-specific nitrosamine (TSNA). We will delve into the initial identification of NNN in tobacco products, the elucidation of its formation pathways, the development of analytical methodologies for its detection, and the extensive research into its carcinogenic properties and metabolic activation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical area of tobacco carcinogenesis.

Introduction: The Emergence of Tobacco-Specific Nitrosamines

Tobacco-specific nitrosamines (TSNAs) are a group of carcinogens found exclusively in tobacco products and are formed from the nitrosation of tobacco alkaloids, primarily nicotine.[1] Among these, N'-Nitrosonornicotine (NNN) stands out as one of the most significant due to its potent carcinogenic activity.[1] The discovery of NNN in the 1970s marked a pivotal moment in tobacco research, providing the first concrete evidence of a potent organic carcinogen in unburned tobacco.[2][3] This finding fundamentally shifted the understanding of tobacco-related cancer risk, extending it beyond the products of combustion. This guide will trace the historical and scientific journey of NNN, from its initial detection to our current understanding of its role in human cancer.

The Initial Discovery and Identification of NNN

The first identification of NNN in unburned tobacco was a landmark discovery reported in the mid-1970s.[2][3] Researchers positively identified N'-Nitrosonornicotine in various commercial U.S. tobacco products, with concentrations ranging from 1.9 to 88.6 parts per million.[2][4] This was a significant finding, as these levels were substantially higher than those of other environmental nitrosamines found in food and beverages, which rarely exceeded 0.1 parts per million.[2][3][4] This discovery established NNN as the first potential organic carcinogen isolated from tobacco itself, rather than just its smoke.[2][3]

Early Analytical Methodologies

The initial detection and quantification of NNN relied on a combination of chromatographic and spectrometric techniques. Early methods involved the use of gas chromatography (GC) and thin-layer chromatography (TLC) for separation, followed by mass spectrometry (MS) for positive identification.[2] A high-speed liquid chromatography method was also developed for the determination of NNN in tobacco, providing a more rapid analytical approach.[5][6] These pioneering analytical efforts were crucial for establishing the widespread presence of NNN in tobacco products.

Protocol: Early Gas Chromatography-Mass Spectrometry (GC-MS) for NNN Detection (Conceptual)

-

Extraction: Tobacco samples were extracted with an organic solvent (e.g., dichloromethane) to isolate the nitrosamines.

-

Cleanup: The crude extract was purified using column chromatography to remove interfering compounds.

-

Derivatization (if necessary): In some cases, derivatization was employed to improve the volatility and chromatographic properties of NNN.

-